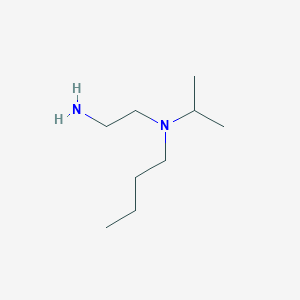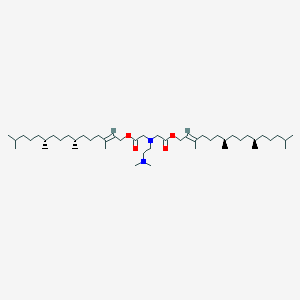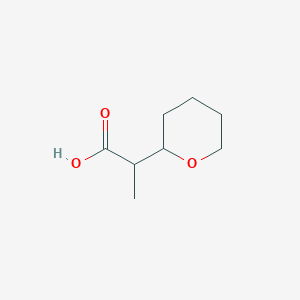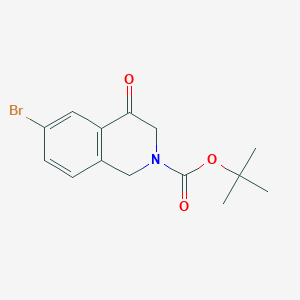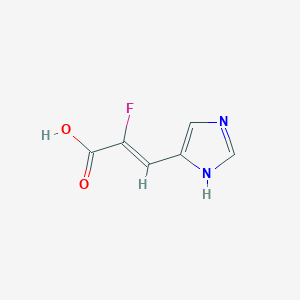![molecular formula C46H64N4O12 B13351208 ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large, multi-ring structure and the presence of multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[lmn][3,8]phenanthroline structure, followed by the introduction of ethylhexyl groups and the formation of the tetraoxo and azanetriyl functionalities. The final step involves the attachment of ethane-2,1-diyl groups and the formation of tetraacetate esters. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Functional groups within the compound can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce partially or fully reduced compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound can be used as a probe or marker due to its distinct chemical properties. It may also be investigated for its potential biological activity and interactions with biomolecules .
Medicine
In medicine, researchers are exploring the potential therapeutic applications of this compound. Its ability to interact with specific molecular targets makes it a candidate for drug development and other medical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of ((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C46H64N4O12 |
|---|---|
Poids moléculaire |
865.0 g/mol |
Nom IUPAC |
2-[2-acetyloxyethyl-[9-[bis(2-acetyloxyethyl)amino]-6,13-bis(2-ethylhexyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaen-2-yl]amino]ethyl acetate |
InChI |
InChI=1S/C46H64N4O12/c1-9-13-15-33(11-3)27-49-43(55)35-25-38(48(19-23-61-31(7)53)20-24-62-32(8)54)42-40-36(44(56)50(46(42)58)28-34(12-4)16-14-10-2)26-37(41(39(35)40)45(49)57)47(17-21-59-29(5)51)18-22-60-30(6)52/h25-26,33-34H,9-24,27-28H2,1-8H3 |
Clé InChI |
TUOCJUMQMMKHDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)N(CCOC(=O)C)CCOC(=O)C)C1=O)N(CCOC(=O)C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


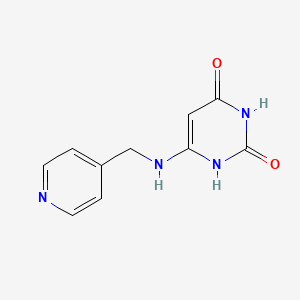
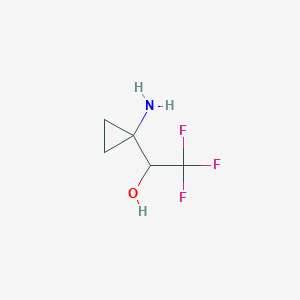
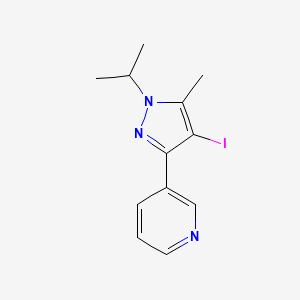
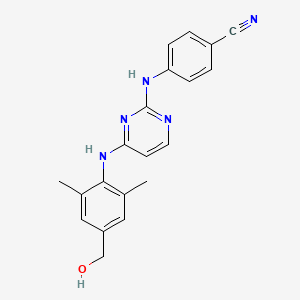
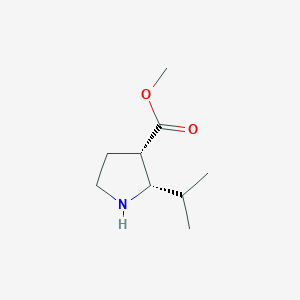
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
